molecular formula C13H12N2O3S B5732548 N'-(3-methoxybenzoyl)-2-thiophenecarbohydrazide

N'-(3-methoxybenzoyl)-2-thiophenecarbohydrazide

Cat. No. B5732548
M. Wt: 276.31 g/mol
InChI Key: KSJZLBSESIBQGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxybenzoyl)-2-thiophenecarbohydrazide, also known as MBTH, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MBTH belongs to the class of hydrazides and is derived from thiophene and benzoic acid.

Mechanism of Action

The exact mechanism of action of N'-(3-methoxybenzoyl)-2-thiophenecarbohydrazide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and proteins involved in disease progression. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is critical for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of Mycobacterium tuberculosis (the causative agent of tuberculosis), and reduce inflammation in animal models of arthritis. Additionally, this compound has been shown to have antioxidant properties, which may protect against oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-(3-methoxybenzoyl)-2-thiophenecarbohydrazide is its broad-spectrum activity against various diseases. It has been shown to be effective against cancer, tuberculosis, and inflammation, among others. Another advantage is its relatively low toxicity, which makes it a promising candidate for further development. However, one limitation of this compound is its poor solubility in water, which may limit its bioavailability and efficacy. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.

Future Directions

There are several future directions for research on N'-(3-methoxybenzoyl)-2-thiophenecarbohydrazide. One area of interest is the development of more efficient synthesis methods to improve yield and reduce costs. Another area of interest is the investigation of this compound as a potential therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to determine its pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

The synthesis of N'-(3-methoxybenzoyl)-2-thiophenecarbohydrazide involves the reaction of 3-methoxybenzoyl chloride with thiophene-2-carbohydrazide in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield after purification by column chromatography.

Scientific Research Applications

N'-(3-methoxybenzoyl)-2-thiophenecarbohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antitubercular, anti-inflammatory, and antimicrobial activities. This compound has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease.

properties

IUPAC Name

N'-(3-methoxybenzoyl)thiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-18-10-5-2-4-9(8-10)12(16)14-15-13(17)11-6-3-7-19-11/h2-8H,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJZLBSESIBQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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